molecular formula C14H21BrN4O2 B2375903 Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 2378503-78-5

Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate

Cat. No. B2375903
CAS RN: 2378503-78-5
M. Wt: 357.252
InChI Key: ZCWOURZFZAHYIL-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate” is a chemical compound. It has been found in a method that combines liquid chromatography, a mass spectrometer, and a single mass analyzer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-12(16)9-18-13/h9-11H,5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 .

Scientific Research Applications

Synthesis as an Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds, including crizotinib. Its synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and achieving a total yield of 49.9% (Kong et al., 2016).

Role in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as a crucial intermediate for small molecule anticancer drugs. The synthesis method was optimized for high yields up to 71.4%, highlighting its significance in developing effective anticancer drugs (Zhang et al., 2018).

Applications in Molecular Structure Studies

The synthesis and characterization of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been conducted. This compound was studied for its crystal structure, providing insights into molecular architecture relevant to scientific research (Moriguchi et al., 2014).

Importance in Synthesizing Key Pharmaceutical Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another related compound, is a key intermediate of Vandetanib, an anti-cancer drug. Its synthesis involved multiple steps, with a total yield of 20.2%, demonstrating its role in pharmaceutical development (Wang et al., 2015).

Biological Activity in Medicinal Chemistry

Studies on structure-activity relationships in medicinal chemistry have utilized tert-butyl-based compounds. These compounds, including analogs of tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate, have been synthesized and evaluated for their potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system . .

properties

IUPAC Name

tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWOURZFZAHYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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